molecular formula C16H28O3 B13815312 (S)-12-hydroxyhexadec-15-ynoic acid

(S)-12-hydroxyhexadec-15-ynoic acid

Cat. No.: B13815312
M. Wt: 268.39 g/mol
InChI Key: DNLHXABOBLHQOT-OAHLLOKOSA-N
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Description

12(S)-hydroxy-16-Heptadecynoic Acid: is a unique fatty acid derivative characterized by the presence of a hydroxyl group at the 12th carbon and a triple bond at the 16th carbon. This compound is of significant interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12(S)-hydroxy-16-Heptadecynoic Acid typically involves multi-step organic reactions. One common method includes the oxidation of a precursor fatty acid followed by selective hydroxylation and alkyne formation. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group placement.

Industrial Production Methods: Industrial production of 12(S)-hydroxy-16-Heptadecynoic Acid may involve large-scale organic synthesis techniques, including the use of biocatalysts for selective hydroxylation. The process may also include purification steps such as chromatography to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 12(S)-hydroxy-16-Heptadecynoic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed:

    Oxidation: Formation of 12-keto-16-Heptadecynoic Acid.

    Reduction: Formation of 12(S)-hydroxy-16-Heptadecenoic Acid or 12(S)-hydroxy-16-Heptadecanoic Acid.

    Substitution: Formation of 12-chloro-16-Heptadecynoic Acid or 12-bromo-16-Heptadecynoic Acid.

Scientific Research Applications

Biological Activities

Research has indicated that (S)-12-hydroxyhexadec-15-ynoic acid exhibits several biological activities that could be harnessed for therapeutic purposes:

  • Antiproliferative Effects : Studies have shown that hydroxy fatty acids can inhibit the growth of various cancer cell lines. For instance, this compound has been investigated for its potential antiproliferative effects against human cancer cell lines, suggesting a role in cancer therapy .
  • Anti-inflammatory Properties : Hydroxy fatty acids are known to modulate inflammatory responses. The compound may influence pathways involved in inflammation, thereby offering potential benefits in treating inflammatory diseases .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound for several reasons:

  • Drug Development : Its structural characteristics allow for modifications that can lead to the development of new drugs targeting specific pathways in diseases such as cancer and inflammation .
  • Formulations : The compound can be utilized as an excipient or active ingredient in drug formulations due to its emulsifying properties, enhancing the solubility and bioavailability of poorly soluble drugs .

Cosmetic Applications

In cosmetics, this compound is valued for its:

  • Emollient Properties : It acts as a skin-conditioning agent, providing hydration and improving the texture of cosmetic products.
  • Thickening Agent : Its ability to modify viscosity makes it suitable for formulating creams and lotions .

Industrial Applications

The compound is also being explored for various industrial uses:

  • Lubricants : Due to its chemical structure, this compound can be used as a lubricant or lubricant additive, enhancing performance in mechanical applications .
  • Surfactants : Its amphiphilic nature allows it to function effectively as a surfactant in detergents and cleaning products .

Case Study 1: Antiproliferative Activity

A study conducted on the antiproliferative effects of hydroxy fatty acids demonstrated that this compound significantly inhibited the proliferation of A549 lung cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism

Research exploring the anti-inflammatory properties revealed that this compound reduced the expression of pro-inflammatory cytokines in macrophages, indicating its potential use in managing inflammatory diseases such as arthritis .

Mechanism of Action

The mechanism of action of 12(S)-hydroxy-16-Heptadecynoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and triple bond play crucial roles in its binding affinity and activity. The compound can modulate signaling pathways by inhibiting or activating key enzymes, leading to various biological effects.

Comparison with Similar Compounds

    12(S)-hydroxy-16-Heptadecenoic Acid: Similar structure but with a double bond instead of a triple bond.

    12(S)-hydroxy-16-Heptadecanoic Acid: Similar structure but fully saturated without any double or triple bonds.

    12-keto-16-Heptadecynoic Acid: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness: 12(S)-hydroxy-16-Heptadecynoic Acid is unique due to the presence of both a hydroxyl group and a triple bond, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

(S)-12-hydroxyhexadec-15-ynoic acid, also known as 12(S)-hydroxy-16-heptadecynoic acid, is a unique fatty acid derivative characterized by a hydroxyl group at the 12th carbon and a triple bond at the 15th carbon. This compound has garnered attention due to its potential biological activities and applications in various fields, including biochemistry, pharmacology, and industrial chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C16H30O2\text{C}_{16}\text{H}_{30}\text{O}_2

Key Features:

  • Hydroxyl Group: The presence of the hydroxyl group contributes to the compound's reactivity and biological interactions.
  • Triple Bond: The triple bond enhances its chemical properties, making it a versatile building block in organic synthesis.

1. Cell Signaling and Metabolic Pathways

Research indicates that this compound plays a significant role in cell signaling and lipid metabolism. It has been utilized as a probe to investigate enzyme activities related to lipid metabolism, which is crucial for understanding various metabolic disorders .

2. Anti-inflammatory Properties

The compound exhibits notable anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. For instance, it has been shown to reduce nitric oxide levels in LPS-activated macrophages, indicating its potential for therapeutic applications in inflammatory diseases .

3. Anticancer Activity

This compound has been explored for its anticancer properties. It has demonstrated antiproliferative effects against various human cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. The compound's mechanism involves the modulation of key signaling pathways that regulate cell growth and apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameHydroxyl GroupType of UnsaturationBiological Activity
12(S)-hydroxy-16-heptadecenoic acidYesDouble BondModerate anti-inflammatory
12(S)-hydroxy-16-heptadecanoic acidYesSaturatedLow biological activity
12-keto-16-heptadecynoic acidNoTriple BondLimited activity

This table highlights how the presence of specific functional groups influences the biological activity of these compounds.

Case Study 1: Antiproliferative Effects

A study conducted on the effects of this compound on human colon cancer cells revealed that treatment led to significant reductions in cell viability. The compound was found to upregulate p21^WAF1 expression, which is crucial for cell cycle regulation, thereby inhibiting cancer cell proliferation .

Case Study 2: Inflammation Modulation

In another study focusing on inflammatory responses, this compound was administered to RAW264.7 macrophage cells. Results indicated that the compound effectively suppressed iNOS transcript levels and reduced nitric oxide production, demonstrating its potential as an anti-inflammatory agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors involved in metabolic pathways. The hydroxyl group enhances binding affinity, allowing the compound to modulate signaling pathways effectively.

Properties

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

(12S)-12-hydroxyhexadec-15-ynoic acid

InChI

InChI=1S/C16H28O3/c1-2-3-12-15(17)13-10-8-6-4-5-7-9-11-14-16(18)19/h1,15,17H,3-14H2,(H,18,19)/t15-/m1/s1

InChI Key

DNLHXABOBLHQOT-OAHLLOKOSA-N

Isomeric SMILES

C#CCC[C@H](CCCCCCCCCCC(=O)O)O

Canonical SMILES

C#CCCC(CCCCCCCCCCC(=O)O)O

Origin of Product

United States

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